(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[(3-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE]-3-CYCLOHEXYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE: is a complex organic compound characterized by its unique structure, which includes a thiazolidinone core, a pyrazole ring, and a chlorobenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE]-3-CYCLOHEXYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic synthesis. The key steps include:
Formation of the Thiazolidinone Core: This is usually achieved by the reaction of a suitable thioamide with an α-haloketone under basic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Coupling Reactions: The final step involves coupling the thiazolidinone core with the pyrazole ring and the chlorobenzyl ether moiety using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioamide and phenyl groups.
Reduction: Reduction reactions can target the carbonyl groups within the thiazolidinone core.
Substitution: The chlorobenzyl ether moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.
Medicine
Medically, the compound is investigated for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE]-3-CYCLOHEXYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Luteolin: A natural flavonoid with various pharmacological effects, including antidepressant properties.
Uniqueness
The uniqueness of (5Z)-5-[(3-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE]-3-CYCLOHEXYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE lies in its complex structure, which combines multiple functional groups and rings
Properties
Molecular Formula |
C32H28ClN3O2S2 |
---|---|
Molecular Weight |
586.2 g/mol |
IUPAC Name |
(5Z)-5-[[3-[4-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C32H28ClN3O2S2/c33-28-14-8-7-9-23(28)21-38-27-17-15-22(16-18-27)30-24(20-35(34-30)25-10-3-1-4-11-25)19-29-31(37)36(32(39)40-29)26-12-5-2-6-13-26/h1,3-4,7-11,14-20,26H,2,5-6,12-13,21H2/b29-19- |
InChI Key |
HXXDWPTZOFNBDB-CEUNXORHSA-N |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5Cl)C6=CC=CC=C6)/SC2=S |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5Cl)C6=CC=CC=C6)SC2=S |
Origin of Product |
United States |
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